Pocenbrodib
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Overview
Description
Pocenbrodib is a chemical compound known for its role as an inhibitor of the bromodomain of the CBP/p300 family. This compound has shown potential in cancer research due to its ability to interfere with specific protein interactions that are crucial for the growth and survival of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pocenbrodib involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a substituted pyridine derivative, which is then subjected to various chemical transformations including halogenation, nucleophilic substitution, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound is achieved through a scalable synthetic route that ensures high yield and purity. The process involves the use of advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Pocenbrodib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Pocenbrodib has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between proteins and small molecules.
Biology: Used to investigate the role of bromodomains in gene regulation and cellular processes.
Medicine: Potential therapeutic agent for the treatment of cancer and other diseases involving dysregulated protein interactions.
Industry: Used in the development of new drugs and chemical probes for research purposes .
Mechanism of Action
Pocenbrodib exerts its effects by inhibiting the bromodomain of the CBP/p300 family of proteins. These proteins play a crucial role in the regulation of gene expression by modifying chromatin structure. By inhibiting these proteins, this compound disrupts the normal function of genes involved in cell growth and survival, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
CCS1477: Another inhibitor of the bromodomain of the CBP/p300 family with potential antitumor activity.
Uniqueness of Pocenbrodib
This compound is unique in its high potency and selectivity for the bromodomain of the CBP/p300 family. This specificity makes it a valuable tool for studying the role of these proteins in various biological processes and for developing targeted therapies for cancer .
Properties
CAS No. |
2304372-79-8 |
---|---|
Molecular Formula |
C28H32FN3O6 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(1R,3R)-3-[(7S)-2-[(R)-(5-fluoro-2-methoxyphenyl)-hydroxymethyl]-6-methoxycarbonyl-7-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-3-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C28H32FN3O6/c1-15-7-9-19-21(31(15)28(36)38-3)10-11-22-24(19)30-26(25(33)20-14-17(29)8-12-23(20)37-2)32(22)18-6-4-5-16(13-18)27(34)35/h8,10-12,14-16,18,25,33H,4-7,9,13H2,1-3H3,(H,34,35)/t15-,16+,18+,25+/m0/s1 |
InChI Key |
NOUKMOKAEKAWKS-FSEQIFNCSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3[C@@H]4CCC[C@H](C4)C(=O)O)[C@@H](C5=C(C=CC(=C5)F)OC)O |
Canonical SMILES |
CC1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3C4CCCC(C4)C(=O)O)C(C5=C(C=CC(=C5)F)OC)O |
Origin of Product |
United States |
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